molecular formula C14H10N2 B3360637 9-Methyl-9H-carbazole-4-carbonitrile CAS No. 89369-27-7

9-Methyl-9H-carbazole-4-carbonitrile

Cat. No.: B3360637
CAS No.: 89369-27-7
M. Wt: 206.24 g/mol
InChI Key: NPCZGJLDEFUSSG-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-4-carbonitrile is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of carbazole, which is known for its wide range of applications in organic electronics, pharmaceuticals, and materials science. The compound has a molecular formula of C14H10N2 and a molecular weight of 206.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-carbazole-4-carbonitrile typically involves the reaction of 9-methylcarbazole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the carbazole ring attacks the carbon atom of the cyanogen bromide, resulting in the formation of the carbonitrile group at the 4-position of the carbazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-carbazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-Methyl-9H-carbazole-4-carbonitrile in biological systems is not well-documented. as a derivative of carbazole, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and nitrogen-containing structure. These interactions can lead to the modulation of biological pathways involved in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group at the 9-position and a carbonitrile group at the 4-position. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

9-methylcarbazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-16-12-7-3-2-6-11(12)14-10(9-15)5-4-8-13(14)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCZGJLDEFUSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C=CC=C31)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523274
Record name 9-Methyl-9H-carbazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89369-27-7
Record name 9-Methyl-9H-carbazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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